Insulin levels modulator

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

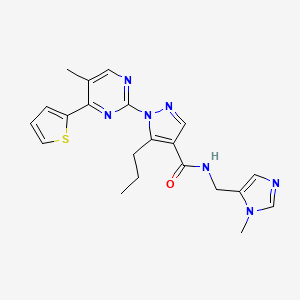

N-[(3-methylimidazol-4-yl)methyl]-1-(5-methyl-4-thiophen-2-ylpyrimidin-2-yl)-5-propylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N7OS/c1-4-6-17-16(20(29)23-11-15-10-22-13-27(15)3)12-25-28(17)21-24-9-14(2)19(26-21)18-7-5-8-30-18/h5,7-10,12-13H,4,6,11H2,1-3H3,(H,23,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCIGHGGCWSBIPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=NN1C2=NC=C(C(=N2)C3=CC=CS3)C)C(=O)NCC4=CN=CN4C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N7OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Complex Landscape of Insulin Modulation: A Technical Guide to Novel Mechanisms of Action

For Immediate Release

This technical guide provides an in-depth exploration of the mechanisms of action for novel insulin (B600854) modulators, designed for researchers, scientists, and drug development professionals. The content delves into the core molecular pathways, presents quantitative data for comparative analysis, and offers detailed experimental protocols for key assays. Visualizations of signaling cascades and experimental workflows are provided to facilitate a comprehensive understanding of this evolving field.

The Canonical Insulin Signaling Pathway

The binding of insulin to its receptor initiates a cascade of intracellular events crucial for glucose homeostasis and other metabolic processes. The insulin receptor (IR), a receptor tyrosine kinase, undergoes autophosphorylation upon insulin binding, leading to the recruitment and phosphorylation of insulin receptor substrate (IRS) proteins. This triggers two primary signaling pathways: the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is primarily responsible for the metabolic effects of insulin, and the Ras/mitogen-activated protein kinase (MAPK) pathway, which is involved in mitogenic effects.[1][2]

The PI3K/Akt pathway is central to insulin's role in glucose metabolism.[3] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating phosphoinositide-dependent kinase-1 (PDK1) and Akt (also known as protein kinase B).[4] Activated Akt then phosphorylates a range of downstream targets, leading to the translocation of glucose transporter 4 (GLUT4) to the cell membrane, thereby facilitating glucose uptake into muscle and adipose tissues.[1][3] Akt also promotes glycogen (B147801) synthesis by inhibiting glycogen synthase kinase 3 (GSK-3) and stimulates protein synthesis via the mTOR pathway.[3]

The Ras/MAPK pathway is initiated by the binding of the growth factor receptor-bound protein 2 (Grb2) to phosphorylated IRS proteins.[5] This leads to the activation of the Ras-Raf-MEK-ERK cascade, which ultimately results in the phosphorylation of transcription factors that regulate gene expression involved in cell growth and proliferation.[5]

Classes of Novel Insulin Modulators and Their Mechanisms of Action

Recent advancements in diabetes research have led to the development of novel insulin modulators that act through diverse mechanisms to improve glycemic control. These can be broadly categorized into insulin analogues with modified pharmacokinetic profiles, insulin sensitizers that enhance the response of target tissues to insulin, and allosteric modulators that directly target the insulin receptor.

Insulin Analogues: Tailoring Pharmacokinetics

Insulin analogues are modified forms of human insulin designed to have more predictable and physiological pharmacokinetic and pharmacodynamic profiles.[6] These modifications primarily aim to alter the absorption rate from the subcutaneous tissue, resulting in rapid-acting, long-acting, and ultra-long-acting formulations.[4][6]

Ultra-Long-Acting Insulin Analogues: A prime example is Insulin Degludec, which is engineered for a prolonged and stable duration of action.[7][8][9] Its mechanism of protraction involves the formation of soluble multihexamers upon subcutaneous injection.[7][9] After injection, the phenol (B47542) in the formulation diffuses, and the individual dihexamers self-associate to form long multihexamer chains. Zinc then slowly diffuses from these chains, leading to a gradual and continuous release of insulin monomers into the circulation.[7][8] This results in a flat and predictable glucose-lowering effect with a half-life exceeding 25 hours, significantly longer than that of insulin glargine (approximately 12.1 hours).[10]

Novel Insulin Sensitizers: Targeting Mitochondrial Metabolism

While traditional insulin sensitizers like thiazolidinediones (TZDs) primarily act as agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ), a new generation of insulin sensitizers is emerging with novel mechanisms of action that may offer improved safety profiles.[4][11] These newer agents often target mitochondrial function.[11][12]

Mitochondrial Pyruvate (B1213749) Carrier (MPC) Inhibitors: A promising new class of insulin sensitizers targets the mitochondrial pyruvate carrier (MPC), a protein complex responsible for transporting pyruvate from the cytosol into the mitochondrial matrix.[11][13] By inhibiting the MPC, these compounds reduce the amount of pyruvate available for gluconeogenesis in the liver, a key contributor to hyperglycemia in type 2 diabetes.[11][13] This mechanism is distinct from that of TZDs and is not dependent on PPARγ activation.[11] Studies have shown that MPC inhibitors can acutely improve glucose tolerance in diet-induced obese mice.[11]

Allosteric Modulators of the Insulin Receptor

Allosteric modulators represent a novel therapeutic approach that directly targets the insulin receptor at a site distinct from the insulin-binding site.[14][15][16] These molecules can act as either positive allosteric modulators (PAMs), negative allosteric modulators (NAMs), or allosteric agonists.[15]

Positive Allosteric Modulators (PAMs) and Allosteric Agonists: Some monoclonal antibodies have been developed that bind to an allosteric site on the insulin receptor, enhancing insulin's affinity and/or acting as direct agonists to activate the receptor.[14][17] For instance, the monoclonal antibody IRAB-A has been shown to bind allosterically to the insulin receptor, acting as both an agonist and a sensitizer (B1316253).[14] It can activate the receptor and enhance insulin-stimulated signaling.[14] Another example, the aptamer IR-A62, acts as a biased agonist on its own and can function as a PAM at low concentrations by enhancing insulin binding.[15] At higher concentrations, it can act as a negative allosteric modulator.[15] The binding of these modulators can stabilize a conformation of the receptor that is more favorable for insulin binding and/or signaling.[14]

Quantitative Data on Novel Insulin Modulators

The efficacy and characteristics of novel insulin modulators can be quantified through various in vitro and in vivo assays. This section presents a summary of key quantitative data for the different classes of modulators discussed.

| Modulator Class | Example | Parameter | Value | Assay/Model | Reference |

| Ultra-Long-Acting Insulin Analogue | Insulin Degludec | Half-life (t½) | > 25 hours | Euglycemic clamp in T1D patients | [10] |

| Insulin Glargine | Half-life (t½) | ~12.1 hours | Euglycemic clamp in T1D patients | [10] | |

| Mitochondrial Pyruvate Carrier Inhibitor | Zaprinast | IC50 (Pyruvate-mediated respiration) | Not specified | Isolated mitochondria | [11] |

| 7ACC2 | IC50 (Pyruvate-mediated respiration) | Not specified | Isolated mitochondria | [11] | |

| Novel MPC Inhibitor (BE1976) | IC50 (Pyruvate transport inhibition) | 33 nM | Recombinant human MPC1L/MPC2 in proteoliposomes | [6] | |

| UK-5099 (Canonical MPC Inhibitor) | IC50 (Pyruvate transport inhibition) | >235 nM | Recombinant human MPC1L/MPC2 in proteoliposomes | [6] | |

| Allosteric Insulin Receptor Modulator | IRAB-A (mAb) | Binding Affinity (KD) to IR-A | ~2-3 nM | Surface Plasmon Resonance (SPR) | [14] |

| IRAB-A (mAb) | Binding Affinity (KD) to IR-B | ~2-3 nM | Surface Plasmon Resonance (SPR) | [14] | |

| IRAB-B (mAb antagonist) | IC50 (Insulin-induced IR phosphorylation) | 6.5 nM | HuH7 cells | [18] | |

| Insulin | EC50 (Glucose uptake) | 0.27 ± 0.03 nM | Tissue-engineered human skeletal muscle | [16][19] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of novel insulin modulators.

Hyperinsulinemic-Euglycemic Clamp in Rodents

The hyperinsulinemic-euglycemic clamp is the gold standard for assessing insulin sensitivity in vivo.[20][21]

Objective: To measure whole-body insulin sensitivity by determining the glucose infusion rate (GIR) required to maintain euglycemia under hyperinsulinemic conditions.

Procedure:

-

Animal Preparation: Rodents are surgically catheterized in the jugular vein (for infusions) and carotid artery (for blood sampling) and allowed to recover.[21][22]

-

Fasting: Animals are fasted overnight prior to the clamp study.[23]

-

Experimental Setup: The conscious and unrestrained rodent is connected to infusion pumps for insulin and glucose.[20]

-

Basal Period: A baseline blood sample is taken to determine basal glucose and insulin levels. A tracer, such as [3-³H]-glucose, can be infused to measure basal glucose turnover.[22]

-

Clamp Period: A continuous infusion of insulin is initiated to achieve a hyperinsulinemic state.[21]

-

Glucose Monitoring and Infusion: Blood glucose is monitored every 5-10 minutes from the arterial line. A variable infusion of a glucose solution (e.g., 20% or 50% dextrose) is adjusted to maintain the blood glucose level at a predetermined euglycemic target (e.g., ~100-120 mg/dL).[21][22]

-

Steady State: The clamp is considered to be at a steady state when the glucose infusion rate is stable for at least 30 minutes while maintaining euglycemia.[21]

-

Data Analysis: The glucose infusion rate (GIR) during the steady-state period is used as a measure of insulin sensitivity. Higher GIR indicates greater insulin sensitivity.[20] If tracers are used, rates of glucose appearance and disappearance can be calculated.[22]

In Vitro Insulin Receptor Phosphorylation Assay (Western Blot)

This assay measures the activation of the insulin receptor by quantifying its phosphorylation status.[24][25]

Objective: To determine the extent of insulin receptor tyrosine phosphorylation in response to insulin or insulin modulators.

Procedure:

-

Cell Culture and Treatment: Cells expressing the insulin receptor (e.g., 3T3-L1 adipocytes, CHO-IR cells) are serum-starved and then treated with the test compound (insulin or modulator) for a specified time.

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[26]

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.[27]

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of the insulin receptor (e.g., anti-phospho-IR β Tyr1150/1151). A separate membrane can be probed with an antibody for the total insulin receptor as a loading control.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.

-

Densitometry: The intensity of the bands corresponding to the phosphorylated and total insulin receptor is quantified using densitometry software. The ratio of phosphorylated IR to total IR is calculated to determine the level of receptor activation.

In Vitro Glucose Uptake Assay (2-NBDG)

This assay measures the uptake of glucose into cells, a key downstream effect of insulin signaling.[15][28][29]

Objective: To quantify glucose transport into cells (e.g., 3T3-L1 adipocytes) in response to insulin or insulin modulators.

Procedure:

-

Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured and differentiated into mature adipocytes.

-

Serum Starvation: Differentiated adipocytes are serum-starved to reduce basal glucose uptake.

-

Treatment: Cells are pre-treated with the test compound (insulin or modulator) in a glucose-free buffer.

-

Glucose Uptake: A fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), is added to the cells and incubated for a specific time (e.g., 30-60 minutes).[15]

-

Termination of Uptake: The uptake is stopped by washing the cells with ice-cold PBS.

-

Fluorescence Measurement: The intracellular fluorescence of 2-NBDG is measured using a fluorescence microplate reader or a flow cytometer.

-

Data Analysis: The fluorescence intensity is proportional to the amount of glucose taken up by the cells. The results are typically expressed as a fold increase over basal (unstimulated) glucose uptake.

Visualizing Modulator Effects on Insulin Signaling

The diverse mechanisms of novel insulin modulators can be visualized as perturbations of the canonical insulin signaling pathway. The following diagrams, in DOT language, illustrate these effects.

Mechanism of an Insulin Sensitizer Targeting a Downstream Effector

This diagram illustrates how a novel insulin sensitizer that enhances the activity of a downstream signaling molecule, such as Akt, can amplify the metabolic effects of insulin.

Mechanism of an Allosteric Insulin Receptor Modulator (PAM)

This diagram shows how a positive allosteric modulator (PAM) binds to the insulin receptor at a site distinct from the insulin binding site, leading to enhanced receptor activation and downstream signaling.

Experimental Workflow for In Vitro Glucose Uptake Assay

This diagram outlines the key steps in performing an in vitro glucose uptake assay using the fluorescent glucose analog 2-NBDG.

References

- 1. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 2. commerce.bio-rad.com [commerce.bio-rad.com]

- 3. biorxiv.org [biorxiv.org]

- 4. High Affinity Insulin Binding: Insulin Interacts with Two Receptor Ligand Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Insulin signaling and its application [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. The Insulin Receptor and Its Signal Transduction Network - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. A colorimetric bioassay for quantitation of both basal and insulin-induced glucose consumption in 3T3-L1 adipose cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Insulin Degludec Versus Insulin Glargine on Glycemic Variability in Diabetic Patients: A Systematic Review and Meta-Analysis of Randomized Controlled Trials [frontiersin.org]

- 10. Comparison of the pharmacokinetic and pharmacodynamic profiles of insulin degludec and insulin glargine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mitochondrial pyruvate carrier inhibitors improve metabolic parameters in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Mitochondrial pyruvate carrier inhibitors improve metabolic parameters in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Unique pharmacology of a novel allosteric agonist/sensitizer insulin receptor monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scholarworks.uark.edu [scholarworks.uark.edu]

- 16. Glucose Uptake and Insulin Response in Tissue-engineered Human Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 17. raybiotech.com [raybiotech.com]

- 18. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 19. Glucose Uptake and Insulin Response in Tissue-engineered Human Skeletal Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. uab.edu [uab.edu]

- 21. Hyperinsulinemic-Euglycemic Clamp in the Conscious Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Protocol for the hyperinsulinemic euglycemic clamp to measure glucose kinetics in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 23. protocols.io [protocols.io]

- 24. Far-western Blotting Detection of the Binding of Insulin Receptor Substrate to the Insulin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. Western blot protocol | Abcam [abcam.com]

- 27. sigmaaldrich.com [sigmaaldrich.com]

- 28. researchgate.net [researchgate.net]

- 29. Comparison of Glucose Uptake Assay Methods [promega.jp]

Discovery and Screening of Novel Insulin Secretagogues: A Technical Guide

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rising prevalence of type 2 diabetes mellitus (T2DM) necessitates the continuous development of novel therapeutic agents. Insulin (B600854) secretagogues, which stimulate the pancreatic β-cell to release insulin, remain a cornerstone of T2DM management. However, traditional agents like sulfonylureas are often associated with hypoglycemia and secondary failure. This has spurred the search for new secretagogues that offer glucose-dependent insulin secretion and improved long-term efficacy. This technical guide provides an in-depth overview of the core strategies for the discovery and screening of new insulin secretagogues, detailing key molecular targets, experimental protocols for screening and validation, and a typical drug discovery workflow.

Introduction to Insulin Secretion

Insulin is released from pancreatic β-cells in response to elevated blood glucose. This process is tightly regulated by a complex interplay of metabolic signals and cellular machinery. Glucose is transported into the β-cell and metabolized, leading to an increase in the ATP/ADP ratio. This change in cellular energy status is the primary trigger for insulin exocytosis.[1][2] Dysregulation of this pathway is a hallmark of T2DM.[1][3]

Key Molecular Targets for Insulin Secretagogues

The discovery of new insulin secretagogues primarily focuses on modulating the activity of specific proteins involved in the insulin secretion cascade. These targets can be broadly categorized into KATP channel-dependent and -independent pathways.

The KATP Channel-Dependent Pathway

The ATP-sensitive potassium (KATP) channel is a critical link between glucose metabolism and β-cell electrical activity.[1][2] It is a complex of two subunits: the pore-forming inwardly rectifying potassium channel Kir6.2 and the regulatory sulfonylurea receptor 1 (SUR1).[3][4]

-

Mechanism of Action: In resting β-cells (low glucose), KATP channels are open, maintaining a hyperpolarized membrane potential.[5] Increased glucose metabolism elevates the intracellular ATP/ADP ratio, which directly triggers the closure of KATP channels.[1][2] This leads to membrane depolarization, opening of voltage-gated calcium channels (VGCCs), Ca2+ influx, and subsequent exocytosis of insulin-containing granules.[1][4]

-

Therapeutic Relevance: Sulfonylureas and meglitinides directly bind to the SUR1 subunit of the KATP channel, forcing it closed and thereby mimicking the effect of a high ATP/ADP ratio.[3][6]

Figure 1: KATP Channel-Dependent Insulin Secretion Pathway.

KATP Channel-Independent Pathways (Novel Targets)

To overcome the limitations of KATP channel modulators, research has focused on G-protein coupled receptors (GPCRs) expressed on β-cells. These targets offer the potential for glucose-dependent insulin secretion, reducing the risk of hypoglycemia.

-

GPR40 (Free Fatty Acid Receptor 1, FFAR1): GPR40 is activated by medium- and long-chain free fatty acids (FFAs).[7][8] Upon activation, it couples primarily to Gαq/11, activating phospholipase C (PLC).[7][9] This leads to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which mobilize calcium from intracellular stores (endoplasmic reticulum) and activate Protein Kinase C (PKC), respectively, augmenting insulin secretion in a glucose-dependent manner.[7][9]

Figure 2: GPR40 (FFAR1) Signaling Pathway in β-cells.

-

GPR119: GPR119 is expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[10][11] Its activation by agonists leads to Gαs coupling, stimulation of adenylyl cyclase, and an increase in intracellular cyclic AMP (cAMP).[10] In β-cells, elevated cAMP potentiates glucose-stimulated insulin secretion (GSIS). In L-cells, it stimulates the release of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that also enhances insulin secretion from β-cells.[10][12] This dual action makes GPR119 an attractive therapeutic target.[11]

Screening Methodologies and Experimental Protocols

The identification of novel insulin secretagogues involves a hierarchical screening process, starting with high-throughput screening (HTS) of large compound libraries, followed by more detailed secondary and functional assays.

High-Throughput Screening (HTS)

HTS allows for the rapid testing of hundreds of thousands of compounds to identify initial "hits".[13] Assays are designed for automation, miniaturization, and robust signal detection.[14][15]

-

Principle: β-cell lines (e.g., MIN6, INS-1) are treated with library compounds in a multi-well format (384- or 1536-well plates).[14] Insulin secretion into the supernatant is then measured.

-

Detection Methods:

-

ELISA/HTRF: Traditional but often costly and complex for HTS.[14]

-

Reporter Gene Assays: Genetically engineered cells that co-secrete a reporter molecule (e.g., luciferase) with insulin provide a highly sensitive and scalable readout.[16]

-

MALDI-TOF Mass Spectrometry: An emerging technique that allows for direct, label-free quantification of insulin in a high-throughput manner.[14]

-

Secondary and Functional Assays

Hits from the primary HTS are subjected to a battery of secondary assays to confirm activity, determine potency and efficacy, and elucidate the mechanism of action.

This is the gold-standard assay to confirm the insulinotropic activity of a compound and determine its glucose dependency.

-

Objective: To measure insulin secretion from pancreatic islets or β-cell lines in response to low and high glucose concentrations, in the presence or absence of the test compound.

-

Materials:

-

Pancreatic islets (e.g., from mice) or β-cell line (e.g., INS-1).[17]

-

Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with HEPES and BSA.

-

Low glucose KRBH (e.g., 2.8 mM glucose).

-

High glucose KRBH (e.g., 16.7 mM glucose).[18]

-

Test compound dissolved in DMSO.

-

Acid Ethanol (B145695) (for insulin extraction).

-

Insulin ELISA kit.

-

-

Procedure:

-

Preparation: Isolate and culture islets overnight.[17] On the day of the experiment, hand-pick islets of similar size into experimental groups (e.g., 10 islets/replicate).[17]

-

Pre-incubation (Starvation): Wash islets with KRBH and then pre-incubate in low glucose (2.8 mM) KRBH for 60 minutes at 37°C to bring insulin secretion to a basal level.[19]

-

Stimulation: Discard the pre-incubation buffer. Add the treatment buffers:

-

Group 1: Low glucose KRBH + Vehicle (e.g., DMSO).

-

Group 2: High glucose KRBH + Vehicle.

-

Group 3: High glucose KRBH + Test Compound.

-

(Optional) Group 4: Low glucose KRBH + Test Compound.

-

-

Incubation: Incubate for 60 minutes at 37°C in a 5% CO2 incubator.[19]

-

Sample Collection: After incubation, carefully collect the supernatant from each well. Store at -20°C for insulin measurement.

-

Insulin Content: Lyse the remaining islets using acid ethanol to extract total insulin content.[19]

-

Quantification: Measure insulin concentration in the supernatant and the cell lysate using an ELISA kit.

-

-

Data Analysis: Normalize secreted insulin to the total insulin content. Calculate the stimulation index (High Glucose / Low Glucose). Compare the effect of the compound to the vehicle control at high glucose.

This assay determines if a compound's activity involves the mobilization of intracellular calcium, a key step in insulin secretion.

-

Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) in response to compound addition.

-

Materials:

-

Procedure:

-

Cell Plating: Seed cells in a black-walled, clear-bottom 96- or 384-well plate and culture overnight.

-

Dye Loading: Remove culture medium and wash cells with HBSS. Add HBSS containing Fura-2 AM (typically 1-5 µM) and incubate for 45-60 minutes at 37°C in the dark.[22] This allows the dye to enter the cells and be cleaved into its active, calcium-sensitive form.[20]

-

Washing: Gently wash the cells 2-3 times with HBSS to remove extracellular dye. Leave a final volume of buffer in the wells.

-

Measurement: Place the plate in the fluorescence reader. Measure the baseline fluorescence ratio (Excitation at 340 nm and 380 nm, Emission at ~510 nm).[20][21]

-

Compound Addition: Use the reader's integrated injectors to add the test compound and immediately begin kinetic measurement of the fluorescence ratio for several minutes.

-

-

Data Analysis: The ratio of fluorescence emission at 340 nm vs. 380 nm excitation is proportional to the intracellular calcium concentration.[21] Plot the ratio change over time to visualize the calcium transient. Calculate the peak response or area under the curve to quantify the effect.

This technique provides direct evidence of a compound's effect on ion channel activity, such as the KATP channel.

-

Objective: To directly measure the activity of KATP channels in the β-cell membrane and assess their inhibition by a test compound.

-

Materials:

-

Isolated primary β-cells or β-cell lines.

-

Patch-clamp rig (amplifier, micromanipulator, microscope).

-

Pipette and bath solutions mimicking intracellular and extracellular ionic conditions.

-

-

Procedure (Inside-Out Configuration):

-

Pipette Formation: A glass micropipette is pressed against a single β-cell to form a high-resistance seal.

-

Patch Excision: The pipette is pulled away from the cell, excising a small patch of the membrane with its inner (cytoplasmic) face exposed to the bath solution.[23]

-

Baseline Recording: With a low ATP concentration in the bath solution, KATP channels will be active. Record the single-channel currents.

-

Compound Application: Perfuse the bath with a solution containing the test compound.

-

Effect Measurement: Record any change in channel open probability (NPo). An inhibitor like a sulfonylurea or a positive hit will cause the channels to close, reducing or abolishing the current.[23]

-

-

Data Analysis: Analyze the single-channel recordings to determine the change in open probability and mean open time before and after compound application.

Data Presentation: Quantitative Comparison of Insulin Secretagogues

Summarizing quantitative data is crucial for comparing the potency and efficacy of different compounds.

| Class | Compound | Target | EC50 / IC50 | Efficacy (Fold ↑ GSIS) | Primary Mechanism |

| Sulfonylurea | Glibenclamide | SUR1/KATP | IC50: ~8.8 x 10⁻⁶ M[24] | High | KATP Channel Inhibition |

| Sulfonylurea | Glimepiride | SUR1/KATP | IC50: ~2.9 x 10⁻⁵ M[24] | High | KATP Channel Inhibition |

| Meglitinide | Repaglinide | SUR1/KATP | EC50: ~5.2 x 10⁻⁶ M[24] | High | KATP Channel Inhibition |

| GPR40 Agonist | Fasiglifam (TAK-875) | GPR40 | EC50: ~40 nM | Moderate-High | Gαq/11 → PLC → Ca²⁺ |

| GPR119 Agonist | AR231453 | GPR119 | EC50: ~33 nM | Moderate | Gαs → Adenylyl Cyclase → cAMP |

Note: EC50/IC50 values are highly dependent on assay conditions and cell type. The values presented are for illustrative purposes and are derived from various sources.

Drug Discovery and Development Workflow

The path from an initial hit to a clinical candidate is a multi-stage process designed to optimize for potency, selectivity, and drug-like properties while minimizing off-target effects and toxicity.[25][26]

Figure 3: A Generalized Drug Discovery Workflow.

-

Hit Identification: HTS on large compound libraries identifies initial hits.

-

Hit-to-Lead: Hits are validated, and initial structure-activity relationships (SAR) are established. Compounds are tested for potency, selectivity against related targets, and initial liabilities.

-

Lead Optimization: The most promising chemical series are optimized to improve efficacy, pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion - ADME), and safety profiles. This involves extensive in vitro and in vivo testing in animal models of diabetes.[27][28]

-

Preclinical Candidate Selection: A single compound with the best overall profile is selected for formal preclinical development, which includes rigorous safety and toxicology studies required for regulatory submission.

Conclusion

The discovery of novel insulin secretagogues has evolved from targeting the central KATP channel to modulating more nuanced pathways involving GPCRs like GPR40 and GPR119. This shift promises a new generation of therapies with improved glucose dependency and potentially beneficial effects on β-cell health. The successful identification of these molecules relies on a robust screening cascade, utilizing a combination of high-throughput cellular assays and detailed biophysical and electrophysiological studies to fully characterize compound activity and mechanism of action. The methodologies and workflows outlined in this guide provide a foundational framework for researchers dedicated to advancing the treatment of type 2 diabetes.

References

- 1. KATP Channels and the Metabolic Regulation of Insulin Secretion in Health and Disease: The 2022 Banting Medal for Scientific Achievement Award Lecture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. KATP channels and islet hormone secretion: new insights and controversies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring the Pathophysiology of ATP-Dependent Potassium Channels in Insulin Resistance | MDPI [mdpi.com]

- 5. journals.physiology.org [journals.physiology.org]

- 6. hopkinsdiabetesinfo.org [hopkinsdiabetesinfo.org]

- 7. Overexpression of GPR40 in Pancreatic β-Cells Augments Glucose-Stimulated Insulin Secretion and Improves Glucose Tolerance in Normal and Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. β-Cell Inactivation of Gpr119 Unmasks Incretin Dependence of GPR119-Mediated Glucoregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bmglabtech.com [bmglabtech.com]

- 14. High-Throughput Quantitative Screening of Glucose-Stimulated Insulin Secretion and Insulin Content Using Automated MALDI-TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. High-throughput screening for insulin secretion modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]

- 18. surgery.wisc.edu [surgery.wisc.edu]

- 19. researchgate.net [researchgate.net]

- 20. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 21. moleculardevices.com [moleculardevices.com]

- 22. moodle2.units.it [moodle2.units.it]

- 23. KATP channel activity and slow oscillations in pancreatic beta cells are regulated by mitochondrial ATP production - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Database search of spontaneous reports and pharmacological investigations on the sulfonylureas and glinides-induced atrophy in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Current Status of Computer-Aided Drug Design for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Systems Approach to Pathogenic Mechanism of Type 2 Diabetes and Drug Discovery Design Based on Deep Learning and Drug Design Specifications - PMC [pmc.ncbi.nlm.nih.gov]

- 27. A protocol for studying glucose homeostasis and islet function in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mmpc.org [mmpc.org]

Modulating Insulin Levels: A Technical Guide to Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core cellular signaling pathways that modulate insulin (B600854) levels. Designed for researchers, scientists, and drug development professionals, this document details the intricate molecular mechanisms governing insulin secretion and action, presents quantitative data for key signaling events, and offers detailed experimental protocols for their investigation.

Core Signaling Pathways in Insulin Modulation

Insulin homeostasis is a complex process orchestrated by a network of intracellular signaling cascades. The primary pathways involved in both insulin secretion from pancreatic β-cells and the cellular response to insulin in peripheral tissues are the PI3K/AKT pathway, the MAPK/ERK pathway, and the cAMP/PKA pathway.

The PI3K/AKT Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a central regulator of insulin's metabolic effects, including glucose uptake and glycogen (B147801) synthesis.[1][2] Upon insulin binding to its receptor, a cascade of phosphorylation events is initiated, leading to the activation of AKT, which in turn phosphorylates a multitude of downstream targets to mediate insulin's effects.[3][4]

The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is primarily involved in regulating gene expression and cell growth in response to insulin.[5] This pathway is activated in parallel to the PI3K/AKT pathway and plays a crucial role in the long-term effects of insulin.[6]

The cAMP/PKA Pathway

The cyclic Adenosine Monophosphate (cAMP)/Protein Kinase A (PKA) pathway is a critical regulator of insulin secretion from pancreatic β-cells.[1][7] Glucose metabolism and incretin (B1656795) hormones, such as Glucagon-Like Peptide-1 (GLP-1), increase intracellular cAMP levels, leading to the activation of PKA and subsequent potentiation of insulin release.[2][8]

Quantitative Data on Signaling Events

The following tables summarize quantitative data on key events in the insulin signaling pathways. These values are derived from various experimental systems and should be considered as representative examples.

Table 1: Insulin-Induced Tyrosine Phosphorylation of Signaling Proteins [9]

| Protein | Fold Change (Insulin-stimulated vs. Control) |

| Insulin Receptor Substrate 1 (IRS1) | 3.5 ± 0.4 |

| Insulin Receptor Substrate 2 (IRS2) | 2.8 ± 0.3 |

| Shc | 2.1 ± 0.2 |

| PI3K (p85 subunit) | 1.9 ± 0.2 |

Data obtained from quantitative mass spectrometry of phosphotyrosine-immunoprecipitated proteins from differentiated brown adipocytes stimulated with insulin.

Table 2: Glucose and GLP-1 Induced cAMP Oscillations in Pancreatic β-Cells [3][10]

| Condition | Fold Change in [cAMP]pm | Oscillation Frequency |

| 11 mM Glucose | 1.5 - 2.0 | Slow oscillations |

| 10 nM GLP-1 | 2.5 - 3.5 | Rapid, synchronized oscillations |

[cAMP]pm refers to the sub-plasma membrane cAMP concentration.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of insulin signaling are provided below.

Western Blotting for Phosphorylated AKT (p-AKT)

This protocol describes the detection and quantification of phosphorylated AKT (at Ser473) relative to total AKT in cell lysates.

Workflow:

Methodology:

-

Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat with insulin or other compounds for the desired time.[11]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[12]

-

SDS-PAGE: Denature protein samples in Laemmli buffer and separate by size on a polyacrylamide gel.

-

Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation:

-

Incubate the membrane with a primary antibody specific for phosphorylated AKT (e.g., anti-p-AKT Ser473) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Signal Detection: Detect the chemiluminescent signal using an appropriate substrate and imaging system.

-

Stripping and Re-probing: To determine total AKT levels, the membrane can be stripped and re-probed with an antibody against total AKT.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-AKT signal to the total AKT signal.[12]

Enzyme-Linked Immunosorbent Assay (ELISA) for Insulin Quantification

This protocol outlines the quantitative measurement of human insulin in serum or plasma using a sandwich ELISA kit.[13][14]

Workflow:

Methodology:

-

Reagent Preparation: Prepare all reagents, standards, and samples as per the kit manufacturer's instructions.[15]

-

Assay Procedure:

-

Add standards, controls, and samples to the appropriate wells of the anti-insulin antibody-coated microplate.[14]

-

Incubate to allow insulin to bind to the immobilized antibody.

-

Wash the wells to remove unbound substances.

-

Add an enzyme-linked polyclonal antibody specific for insulin.

-

Incubate and wash to remove unbound enzyme-linked antibody.

-

Add a substrate solution to the wells, which will be acted upon by the enzyme to produce a colored product.

-

Stop the reaction and measure the absorbance at 450 nm using a microplate reader.[15]

-

-

Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the insulin concentration in the samples by interpolating their absorbance values on the standard curve.[15]

2-Deoxyglucose (2-DG) Uptake Assay

This assay measures the rate of glucose uptake in cells, a key functional outcome of insulin signaling.

Workflow:

Methodology:

-

Cell Preparation: Differentiate appropriate cell types (e.g., 3T3-L1 adipocytes) as required.[16]

-

Serum Starvation: Serum-starve the cells to reduce basal glucose uptake.

-

Insulin Stimulation: Treat the cells with insulin to stimulate glucose uptake. Include a non-insulin-stimulated control.

-

2-DG Uptake: Add 2-deoxyglucose (a glucose analog that is taken up and phosphorylated but not further metabolized) to the cells and incubate for a defined period.

-

Cell Lysis: Wash the cells to remove extracellular 2-DG and then lyse the cells.

-

Measurement: The amount of intracellular 2-deoxyglucose-6-phosphate (2-DG6P) is determined using a colorimetric or fluorescent assay kit. The signal is proportional to the amount of glucose taken up by the cells.

-

Normalization: Normalize the glucose uptake values to the total protein content of the cell lysates.

References

- 1. The Role of cAMP in Beta Cell Stimulus–Secretion and Intercellular Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Glucose- and Hormone-Induced cAMP Oscillations in α- and β-Cells Within Intact Pancreatic Islets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The PI3K/AKT pathway in obesity and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. jme.bioscientifica.com [jme.bioscientifica.com]

- 8. researchgate.net [researchgate.net]

- 9. Dissection of the insulin signaling pathway via quantitative phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. diabetesjournals.org [diabetesjournals.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. diacomp.org [diacomp.org]

- 14. sigmaaldrich.cn [sigmaaldrich.cn]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. promega.com [promega.com]

The Architects of Glycemic Control: A Technical Guide to Key Genes in Pancreatic Beta-Cell Function

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the intricate roles of specific genes in orchestrating pancreatic beta-cell function. A comprehensive understanding of these genetic regulators is paramount for the development of novel therapeutic strategies for diabetes and other metabolic disorders. This document provides a detailed overview of key genes, their impact on beta-cell physiology, associated signaling pathways, and the experimental protocols used to elucidate their function.

Core Genetic Regulators of Beta-Cell Identity and Function

Pancreatic beta-cell development, maturation, and function are governed by a complex network of transcription factors and signaling molecules. Among these, Pancreatic and Duodenal Homeobox 1 (PDX1) and v-maf musculoaponeurotic fibrosarcoma oncogene homolog A (MAFA) are considered master regulators. Additionally, emerging evidence highlights the crucial role of peptides like Urocortin-3 (UCN3) in fine-tuning beta-cell activity. The Glucagon-Like Peptide-1 (GLP-1) signaling pathway is a key external modulator of beta-cell function, with significant therapeutic implications.

PDX1: The Master Regulator of Pancreatic Development and Beta-Cell Maturation

PDX1 is a transcription factor indispensable for pancreas development and the maintenance of mature beta-cell function.[1][2] It plays a critical role in activating the expression of the insulin (B600854) gene and other genes essential for glucose sensing and metabolism, such as GLUT2 and glucokinase.[2][3] Mutations in the PDX1 gene are linked to various pancreatic dysfunctions, including pancreatic agenesis and Maturity-Onset Diabetes of the Young 4 (MODY4).[3]

MAFA: A Potent Transactivator of Insulin Gene Transcription

MAFA is a beta-cell-specific transcription factor that acts as a potent activator of insulin gene transcription.[1] It works in concert with PDX1 and NEUROD1 to regulate insulin expression.[4] The expression of MAFA is crucial for the maturation and function of adult beta-cells, and its loss is associated with beta-cell dedifferentiation in type 2 diabetes.[5]

Urocortin-3: A Marker of Mature and Functional Beta-Cells

Urocortin-3 is a peptide hormone expressed in mature pancreatic beta-cells.[6] It is co-secreted with insulin and plays a role in modulating insulin and glucagon (B607659) secretion through paracrine signaling within the islet.[7] UCN3 is considered a marker of beta-cell maturity, and its expression is downregulated in dysfunctional beta-cell states.[6][8]

GLP-1 Signaling: A Key Pathway for Insulin Secretion and Beta-Cell Health

The Glucagon-Like Peptide-1 (GLP-1) signaling pathway is a critical regulator of beta-cell function. GLP-1, an incretin (B1656795) hormone, potentiates glucose-stimulated insulin secretion, enhances insulin biosynthesis, and promotes beta-cell proliferation and survival.[9][10] This pathway is a major target for the development of therapeutics for type 2 diabetes.

Quantitative Impact of Key Genes on Beta-Cell Function

The following tables summarize the quantitative effects of PDX1, MAFA, and Urocortin-3 on various aspects of pancreatic beta-cell function, as reported in preclinical studies.

| Gene | Model System | Parameter Measured | Quantitative Effect | Reference |

| PDX1 | Pdx1+/- mice on a high-fat diet | Beta-cell mass expansion | HFD stimulated a 2-fold increase in beta-cell mass in Pdx1+/+ controls, which was absent in Pdx1+/- mice. | [11] |

| β-cell specific Pdx1 knockout mice | Glucose-stimulated insulin secretion | Abnormal glucose-stimulated insulin secretion. | [12] | |

| IRS-1/PDX-1 double knockout mice | Islet morphology | Very small islets with a reduced number of β-cells. | [13] | |

| MAFA | MafA-deficient mice | Glucose-stimulated insulin secretion (in vivo) | Severely impaired. | [11] |

| MafA-deficient mice | Glucose tolerance | Blood glucose levels in MafA-/- mice were 521 ± 31.7 mg/dl 2 hours after glucose injection, compared to 243 ± 16.9 mg/dl in wild-type mice. | [11] | |

| INS-1 cells with DN-MafA | Glucokinase, Glut2, and pyruvate (B1213749) carboxylase mRNA levels | Decreased by 37%, 46%, and 62% respectively. | [2] | |

| Urocortin-3 | Ucn3 knockout mice islets | Insulin secretion at high glucose (16.8 mM) | Significantly lower than wild-type islets. | [1] |

| Islets treated with Ucn3 immunoneutralization | High glucose-induced insulin secretion | Attenuated. | [9] | |

| Neonatal (P1/P2) vs. Adult (P9+) mouse islets | Fold increase in insulin secretion (high vs. low glucose) | 2.6 ± 0.5 fold in neonatal islets vs. 60.9 ± 10.7 fold in adult islets (coincides with increased Ucn3 expression). | [14] |

Signaling Pathways and Gene Regulatory Networks

The function of these key genes is mediated through intricate signaling pathways and gene regulatory networks.

GLP-1 Receptor Signaling Pathway

Activation of the GLP-1 receptor (GLP-1R) on beta-cells initiates a cascade of intracellular events leading to enhanced insulin secretion and improved beta-cell health.

Caption: GLP-1 Receptor Signaling Cascade in Pancreatic Beta-Cells.

PDX1 and MAFA Gene Regulatory Network

PDX1 and MAFA are central nodes in the transcriptional network that controls beta-cell identity and function. They regulate a host of genes crucial for insulin production and secretion.

Caption: Simplified Gene Regulatory Network of PDX1 and MAFA in Beta-Cells.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of pancreatic beta-cell gene function.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay measures the ability of pancreatic islets to secrete insulin in response to glucose stimulation.

Caption: General Workflow for a Glucose-Stimulated Insulin Secretion (GSIS) Assay.

Protocol:

-

Islet Isolation: Isolate pancreatic islets from mice or rats using collagenase digestion followed by density gradient centrifugation.

-

Islet Culture: Culture isolated islets overnight in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator.

-

Pre-incubation: Hand-pick islets of similar size and place them in Krebs-Ringer Bicarbonate (KRB) buffer containing low glucose (e.g., 2.8 mM) for 1-2 hours at 37°C to establish a basal insulin secretion rate.

-

Basal Insulin Secretion: Transfer groups of islets (e.g., 10 islets per replicate) to fresh KRB buffer with low glucose and incubate for 1 hour at 37°C. Collect the supernatant for basal insulin measurement.

-

Stimulated Insulin Secretion: Transfer the same islets to KRB buffer containing high glucose (e.g., 16.7 mM) and incubate for 1 hour at 37°C. Collect the supernatant for stimulated insulin measurement.

-

Insulin Quantification: Measure the insulin concentration in the collected supernatants using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the stimulation index (SI) by dividing the insulin concentration from the high glucose condition by the insulin concentration from the low glucose condition.

Patch-Clamp Electrophysiology for Beta-Cells

This technique is used to study the electrical activity and ion channel function of individual beta-cells.

Protocol (Whole-Cell Configuration):

-

Islet Dissociation: Dissociate isolated islets into single cells using a non-enzymatic cell dissociation solution.

-

Cell Plating: Plate the dispersed cells onto glass coverslips and allow them to adhere.

-

Electrode Preparation: Pull glass micropipettes to a resistance of 3-5 MΩ when filled with intracellular solution.

-

Recording Setup: Mount the coverslip in a recording chamber on an inverted microscope. Perfuse the chamber with an extracellular solution.

-

Seal Formation: Approach a single beta-cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

Whole-Cell Access: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Data Acquisition: Record membrane potential or ionic currents using a patch-clamp amplifier and data acquisition software. Apply voltage-clamp or current-clamp protocols to study specific ion channels or firing properties.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to identify the genomic regions where a specific protein, such as a transcription factor, binds.

Protocol:

-

Cross-linking: Treat isolated islets or beta-cell lines with formaldehyde (B43269) to cross-link proteins to DNA.

-

Cell Lysis: Lyse the cells to release the nuclei.

-

Chromatin Shearing: Isolate the nuclei and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-PDX1 or anti-MAFA). The antibody will bind to the protein-DNA complexes.

-

Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Washes: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads and reverse the formaldehyde cross-links by heating.

-

DNA Purification: Purify the DNA from the eluted sample.

-

Analysis: Analyze the purified DNA by quantitative PCR (ChIP-qPCR) to quantify the enrichment of specific DNA sequences or by next-generation sequencing (ChIP-seq) for genome-wide analysis of binding sites.

Conclusion

The genes PDX1, MAFA, and UCN3, along with the GLP-1 signaling pathway, represent critical components of the molecular machinery that governs pancreatic beta-cell function. A thorough understanding of their roles, quantitative impact, and the experimental techniques used to study them is essential for advancing our knowledge of diabetes pathogenesis and for the development of innovative therapeutic interventions aimed at preserving and restoring beta-cell function. This guide provides a foundational resource for researchers and professionals dedicated to this vital area of metabolic research.

References

- 1. Urocortin 3 contributes to paracrine inhibition of islet alpha cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PDX1 is the cornerstone of pancreatic β-cell functions and identity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A functional genomic approach to identify reference genes for human pancreatic beta cell real-time quantitative RT-PCR analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Immunofluorescent staining of pancreatic sections [protocols.io]

- 6. MafA Is a Key Regulator of Glucose-Stimulated Insulin Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Pleiotropic Effects of GLP-1 and Analogs on Cell Signaling, Metabolism, and Function [frontiersin.org]

- 9. diva-portal.org [diva-portal.org]

- 10. Lysate preparation protocol for western blotting | Abcam [abcam.com]

- 11. pnas.org [pnas.org]

- 12. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MafA controls Genes implicated in Insulin Biosynthesis and Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Revisiting pancreatic islet isolation in murine models: A practical and effective technical protocol - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Screening for Potential Insulin Level Modulators: A Technical Guide

Introduction

Diabetes mellitus, characterized by dysregulated insulin (B600854) levels and hyperglycemia, is a growing global health concern, with projections indicating that 783.2 million people could be affected by 2045.[1][2] The management of this metabolic disorder often involves modulating insulin secretion or its action.[3] Traditional drug discovery is a time-consuming and expensive process. However, the advent of computational techniques, collectively known as in silico screening, has revolutionized the identification of novel therapeutic agents by significantly reducing the time and cost associated with preclinical research.[2][4] This guide provides a technical overview of the core methodologies, data interpretation, and experimental validation involved in the in silico discovery of potential insulin level modulators.

Core Concepts in In Silico Drug Discovery

In silico drug design encompasses a variety of computational methods to identify and optimize potential drug candidates. These approaches are broadly categorized into structure-based and ligand-based methods.[5]

1. Structure-Based Virtual Screening (SBVS)

SBVS relies on the three-dimensional structure of the target protein to identify compounds that can bind to it with high affinity and specificity.[1]

-

Molecular Docking: This is a cornerstone of SBVS, predicting the preferred orientation of a ligand when bound to a target protein.[1][6] The process involves sampling a multitude of conformations and orientations of the ligand within the protein's binding site and scoring them based on their binding energy.[7] A lower binding energy generally indicates a more stable and favorable interaction.[6][8] Software like AutoDock is commonly used for these simulations.[6]

2. Ligand-Based Virtual Screening (LBVS)

When the 3D structure of the target is unknown, LBVS methods are employed. These techniques utilize information from a set of known active ligands.[5][9]

-

Pharmacophore Modeling: A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to be active at a specific biological target.[9][10] This model is then used as a 3D query to search compound libraries for molecules with a similar arrangement of features.

-

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structures of compounds with their biological activities.[11] These models are built using a "training set" of compounds with known activities and can then be used to predict the activity of new, untested molecules.[11]

3. ADMET Prediction

An essential step in early-stage drug discovery is the evaluation of a compound's pharmacokinetic properties: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). In silico tools like the ProTox-II web server can predict these properties, helping to filter out candidates with poor drug-like characteristics or potential toxicity before they advance to more resource-intensive testing phases.[6]

Key Molecular Targets for Insulin Modulation

Several proteins are critical for the regulation of insulin secretion and signaling, making them prime targets for in silico screening.

| Target Protein | Function & Relevance to Diabetes | PDB ID Example |

| Insulin Receptor (IR) | A tyrosine kinase receptor that initiates the insulin signaling cascade upon insulin binding, leading to glucose uptake in cells like muscle and fat.[6][12] Alterations in its activity are linked to both type 1 and type 2 diabetes.[6][7] | 1IR3[2][6][13] |

| Dipeptidyl Peptidase-4 (DPP-4) | An enzyme that inactivates incretin (B1656795) hormones like GLP-1 and GIP, which are responsible for increasing insulin secretion.[4] Inhibiting DPP-4 prolongs the action of incretins, thereby enhancing insulin release.[4][5] | - |

| Glucagon-like peptide-1 Receptor (GLP-1R) | A G protein-coupled receptor (GPCR) on pancreatic β-cells that, when activated by GLP-1, enhances glucose-stimulated insulin secretion.[14] Agonists of this receptor are effective treatments for type 2 diabetes.[14] | 6X1A[14] |

| Free Fatty Acid Receptor 1 (FFA1) | Also known as GPR40, this receptor is expressed in pancreatic β-cells and stimulates insulin secretion in response to fatty acids.[11] Targeting FFA1 offers a therapeutic advantage due to a reduced risk of hypoglycemia.[11] | - |

| Sirtuin 4 (SIRT4) | A mitochondrial sirtuin that has been reported to inhibit insulin secretion.[15] Modulating its activity could therefore influence insulin levels.[15] | - |

Workflow and Signaling Pathways

The process of identifying novel insulin modulators involves a multi-step computational and experimental pipeline, targeting key biological pathways.

General In Silico Screening Workflow

The typical workflow begins with defining a biological target and assembling a library of small molecules. These compounds are then screened using computational methods, and the most promising hits are selected for experimental validation.

Insulin Secretion Signaling Pathway

The secretion of insulin from pancreatic β-cells is a complex process triggered by rising blood glucose levels. This pathway is a primary target for insulin secretagogues.

Insulin Receptor Signaling Pathway

Once secreted, insulin binds to its receptor on target cells, activating downstream pathways that mediate its metabolic effects, such as glucose uptake.

Quantitative Data from In Silico Studies

Molecular docking studies provide quantitative estimates of binding affinity, which are crucial for ranking potential modulators.

| Compound | Target Protein | Predicted Binding Energy (kcal/mol) | In Silico Method | Reference |

| Apigenin | Insulin Receptor (1IR3) | -8.2 | Molecular Docking | [6] |

| Herbacetin | Insulin Receptor (1IR3) | > -8.0 | Molecular Docking | [8][13] |

| Sorbifolin | Insulin Receptor (1IR3) | > -8.0 | Molecular Docking | [8][13] |

| Gossypetin | Insulin Receptor (1IR3) | > -8.0 | Molecular Docking | [8][13] |

| Kaempferol | Insulin Receptor (1IR3) | > -8.0 | Molecular Docking | [8][13] |

| Leucoperalgonidin | Insulin Receptor (1IR3) | > -8.0 | Molecular Docking | [8][13] |

| Leucodelphinidin | Insulin Receptor (1IR3) | > -8.0 | Molecular Docking | [8][13] |

Experimental Protocols for In Silico Hit Validation

The validation of computational hits through rigorous experimental assays is a critical step to confirm their biological activity.

Protocol 1: Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay is the gold standard for evaluating a compound's ability to modulate insulin secretion from pancreatic β-cells.[16]

-

Objective: To measure the amount of insulin secreted by pancreatic β-cells in response to varying glucose concentrations, with and without the test compound.

-

Cell Models:

-

Methodology:

-

Cell Culture: Culture EndoC-βH1 cells to confluence in 96-well plates.

-

Pre-incubation (Starvation): Wash the cells and pre-incubate them in a Krebs-Ringer buffer containing a low glucose concentration (e.g., 0-2.8 mM) for 1-2 hours to establish a basal secretion state.[17][19]

-

Stimulation: Remove the pre-incubation buffer. Add fresh buffer containing:

-

Incubation: Incubate the cells for a defined period (e.g., 40 minutes to 1 hour) at 37°C.[17]

-

Supernatant Collection: After incubation, collect the supernatant (the buffer containing the secreted insulin) and centrifuge to remove any cellular debris.[17]

-

Insulin Quantification: Measure the insulin concentration in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Data Normalization: Normalize the secreted insulin levels to the total protein content or cell number in each well. Results are often expressed as a "stimulation index" (insulin secreted at high glucose / insulin secreted at low glucose).[17]

-

Protocol 2: Insulin Receptor Phosphorylation Assay

This assay determines if a compound can activate the insulin receptor, a key step in the insulin signaling pathway.

-

Objective: To measure the phosphorylation of the insulin receptor in response to treatment with a test compound.[21]

-

Cell Model: Cells engineered to overexpress the human insulin receptor are commonly used.[21]

-

Methodology:

-

Cell Plating: Seed cells overexpressing the human insulin receptor in a 96-well plate and allow them to adhere.

-

Treatment: Treat the cells with various concentrations of the test compound or a reference standard (e.g., human insulin) for a specified time.

-

Cell Lysis: Lyse the cells to release their protein contents.

-

Phosphorylation Detection: Measure the level of phosphorylated insulin receptor using a specific antibody-based detection method, such as an ELISA or a Western blot. Commercial kits are available that utilize fluorescent reagents for detection with standard plate readers.[21]

-

Analysis: Compare the level of receptor phosphorylation in compound-treated cells to that in untreated and reference-standard-treated cells to determine the compound's activity.[21]

-

Protocol 3: Cell Viability Assay

It is crucial to ensure that the observed effects of a compound are not due to cytotoxicity.

-

Objective: To assess the effect of test compounds on the viability and proliferation of β-cells.

-

Methodology (MTT Assay):

-

Cell Treatment: Seed β-cells in a 96-well plate and treat them with various concentrations of the test compound for a relevant period (e.g., 24-48 hours).[17]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

-

Incubation: Incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

In silico screening has emerged as a powerful and indispensable tool in the quest for novel modulators of insulin levels. By integrating techniques such as molecular docking, pharmacophore modeling, and ADMET prediction, researchers can efficiently screen vast chemical libraries to identify promising lead candidates. These computational approaches, when followed by rigorous experimental validation using assays like GSIS and receptor phosphorylation studies, create a streamlined and effective pipeline for the discovery of next-generation therapeutics for diabetes. The continued development of computational power and more accurate algorithms promises to further accelerate the translation of in silico hits into clinically effective treatments.

References

- 1. In Silico Screening of Therapeutic Targets as a Tool to Optimize the Development of Drugs and Nutraceuticals in the Treatment of Diabetes mellitus: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | In-Silico Study of Immune System Associated Genes in Case of Type-2 Diabetes With Insulin Action and Resistance, and/or Obesity [frontiersin.org]

- 4. In Silico Screening and Identification of Antidiabetic Inhibitors Sourced from Phytochemicals of Philippine Plants against Four Protein Targets of Diabetes (PTP1B, DPP-4, SGLT-2, and FBPase) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A combination of virtual screening, molecular dynamics simulation, MM/PBSA, ADMET, and DFT calculations to identify a potential DPP4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gsconlinepress.com [gsconlinepress.com]

- 7. Molecular Docking and Simulation Studies of Antidiabetic Agents Devised from Hypoglycemic Polypeptide-P of Momordica charantia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular docking analysis of candidate compoundsderived from medicinal plants with type 2 diabetes mellitus targets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Silico Searching for Alternative Lead Compounds to Treat Type 2 Diabetes through a QSAR and Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. researchgate.net [researchgate.net]

- 14. High throughput virtual screening to identify small molecule agonists for glucagon-like peptide-1 receptor [morressier.com]

- 15. unige.iris.cineca.it [unige.iris.cineca.it]

- 16. Insulin Secretagogue Assay - Human Cell Design [humancelldesign.com]

- 17. In Vitro Assays to Identify Metabolism-Disrupting Chemicals with Diabetogenic Activity in a Human Pancreatic β-Cell Model - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Large-Scale Functional Genomics Screen to Identify Modulators of Human β-Cell Insulin Secretion | MDPI [mdpi.com]

- 19. In Vitro Platform for Studying Human Insulin Release Dynamics of Single Pancreatic Islet Microtissues at High Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | In vitro assessment of pancreatic hormone secretion from isolated porcine islets [frontiersin.org]

- 21. fda.gov [fda.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Molecular Docking Studies of Insulin (B600854) Receptor Agonists

Introduction: The Insulin Receptor and In Silico Drug Design

The insulin receptor (IR) is a transmembrane tyrosine kinase receptor that plays a central role in regulating glucose homeostasis, cell growth, and differentiation.[1][2][3] Dysregulation of IR signaling is a hallmark of type 2 diabetes, a global health crisis. Consequently, the discovery of novel agonists that can modulate IR activity is a primary objective in metabolic drug development.

Molecular docking, a powerful computational technique, has become indispensable in this pursuit.[4][5] It predicts the binding orientation and affinity of a small molecule (ligand) to its protein target, providing atomic-level insights into the molecular recognition process.[4][6] This guide offers a comprehensive overview of the principles, protocols, and applications of molecular docking for the study and identification of insulin receptor agonists, aimed at professionals in the field of drug discovery.

The Insulin Receptor: Structure and Activation Mechanism

The insulin receptor is a homodimer, with each protomer consisting of an extracellular α-subunit and a transmembrane β-subunit linked by disulfide bonds.[3] Insulin binds to two distinct sites on the extracellular domain of the receptor.[7][8] This binding event induces a significant conformational change, bringing the intracellular tyrosine kinase domains into close proximity. This allows for trans-autophosphorylation of several tyrosine residues within the activation loop of the kinase domains, switching the receptor from an inactive to an active state.[1][9] The activated kinase then phosphorylates intracellular substrate proteins, primarily the Insulin Receptor Substrate (IRS) family, initiating downstream signaling.[1][3]

Insulin Receptor Signaling Pathways

Upon activation, the insulin receptor triggers a complex signaling network that mediates its diverse physiological effects. The two major signaling cascades initiated by the phosphorylation of IRS proteins are the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Ras/Mitogen-Activated Protein Kinase (MAPK) pathway.[1][3]

-

PI3K/Akt Pathway: This is the primary pathway for most of insulin's metabolic actions.[3] Phosphorylated IRS proteins recruit PI3K, which in turn generates PIP3. PIP3 acts as a second messenger to activate Akt (also known as Protein Kinase B). Activated Akt orchestrates many of insulin's effects, including the translocation of GLUT4 glucose transporters to the cell membrane (facilitating glucose uptake), stimulation of glycogen (B147801) synthesis, and inhibition of gluconeogenesis.[10][11]

-

Ras/MAPK Pathway: This pathway is primarily involved in the mitogenic and growth-promoting effects of insulin.[1][11] IRS or Shc adapter proteins, upon phosphorylation, recruit the Grb2-SOS complex. This complex activates Ras, a small GTPase, which initiates a phosphorylation cascade through Raf, MEK, and ultimately ERK (MAPK). Activated ERK translocates to the nucleus to regulate gene expression related to cell growth and proliferation.[1][3]

Caption: The canonical insulin receptor signaling network, branching into the metabolic (PI3K/Akt) and mitogenic (Ras/MAPK) pathways.

A Practical Guide to Molecular Docking of IR Agonists

Molecular docking predicts how a ligand fits into the binding site of a receptor and estimates the strength of the interaction, typically as a "docking score" representing the binding free energy.[5] The process involves two main components: a sampling algorithm to generate various ligand conformations and a scoring function to rank them.[4][12]

Experimental Protocol: A Step-by-Step Workflow

The following protocol outlines a typical workflow for docking a potential agonist to the insulin receptor using widely available software.

Caption: A typical workflow for a molecular docking study of an insulin receptor agonist.

Step 1: Receptor Preparation

-

Source: Obtain the 3D structure of the insulin receptor from the Protein Data Bank (PDB). Relevant PDB IDs include 1IR3 (phosphorylated tyrosine kinase domain) and 4ZXB (dimeric ectodomain).[2][7][8]

-

Procedure: Using software like UCSF Chimera or AutoDock Tools, prepare the protein by:

-

Removing all non-essential molecules, including water, co-crystallized ligands, and ions.

-

Adding polar hydrogen atoms.

-

Assigning partial charges (e.g., Gasteiger charges).

-

Saving the prepared structure in a suitable format (e.g., PDBQT for AutoDock).

-

Step 2: Ligand Preparation

-

Source: Obtain the 2D or 3D structure of the agonist candidate from databases like PubChem or ZINC.

-

Procedure: Using software like Avogadro or AutoDock Tools:

-

Generate a low-energy 3D conformation.

-

Assign partial charges.

-

Define rotatable bonds to allow for ligand flexibility during docking.

-

Save the prepared ligand in the PDBQT format.

-

Step 3: Docking Simulation

-

Grid Box Definition: Define the search space for the docking algorithm. This is a 3D grid box that encompasses the known or predicted binding site on the insulin receptor. The size and center of the grid are critical parameters.

-

Execution: Run the molecular docking simulation using software like AutoDock Vina.[2] Vina will systematically sample different conformations of the ligand within the grid box and calculate the binding affinity for each pose using its scoring function.

Step 4: Analysis of Results

-

Binding Affinity: The primary output is a list of binding poses ranked by their predicted binding energy (in kcal/mol). A lower (more negative) value indicates a stronger predicted binding affinity.

-

Interaction Analysis: The top-ranked pose is visualized using software like PyMOL or Discovery Studio. Key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds between the ligand and specific amino acid residues of the receptor, are identified and analyzed.[4] These interactions provide a structural basis for the ligand's affinity and specificity.

Validation with Molecular Dynamics (MD) Simulations

While docking provides a static snapshot, MD simulations can validate the stability of the predicted ligand-receptor complex over time.[5][7] An MD simulation models the movement of every atom in the system, providing insights into the conformational flexibility and dynamic behavior of the complex in a simulated physiological environment.[8][13] A typical MD protocol involves using software like GROMACS to simulate the docked complex in an explicit water solvent for tens to hundreds of nanoseconds.[7][8] Analysis of the simulation trajectory can confirm if the key interactions identified in docking are maintained.

Data from Molecular Docking Studies of IR Agonists

Molecular docking has been successfully applied to screen and characterize a variety of potential insulin receptor agonists, from natural products to synthetic compounds. The quantitative data from these studies are crucial for comparing candidates and guiding further optimization.

Table 1: Binding Affinities of Potential IR Agonists

| Agonist | Target PDB ID | Docking Software | Binding Energy (kcal/mol) | Interacting Residues (Example) |

| Insulin (Fragment) | 4ZXB | GROMACS (MD) | - | EA17-K544 (H-bond), EB42-R479 (H-bond)[8] |

| Apigenin | 1IR3 | AutoDock Vina | -8.5 | Not specified in source[2] |

| Loureirin B | GLP-1R | Discovery Studio | -37.89 (CDOCKER Energy) | Not specified in source[14] |

| Glipizide | 8EIT (FFAR1) | MOE | -6.7 | HisB311, LysB337[15] |

Note: Some studies investigate agonists that act on related targets like GLP-1R or FFAR1, which indirectly promote insulin secretion or sensitivity.[14][15]

Table 2: Key Hydrogen Bond Interactions Identified in Simulation

| Complex | Simulation Time | Interacting Insulin Residue | Interacting IR Residue | Reference |

| Insulin-IR | 15 ns | E17 (Chain A) | K544 | [8] |

| Insulin-IR | 20 ns | E17 (Chain A) | K544 | [8] |

| Insulin-IR | 20 ns | E42 (Chain B) | R479 / R488 | [8] |

| Insulin-IR | 60 ns | E42 (Chain B) | R479 | [8] |

| Insulin-IR | 60 ns | R43 (Chain B) | Q546 | [8] |

Conclusion and Future Directions